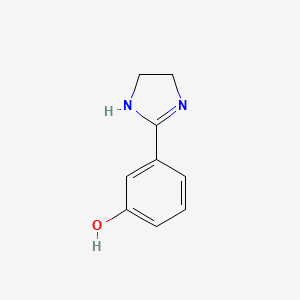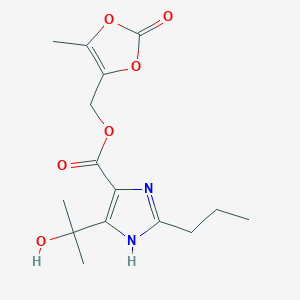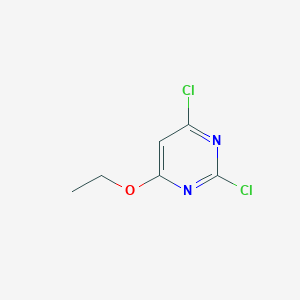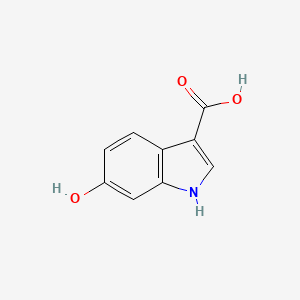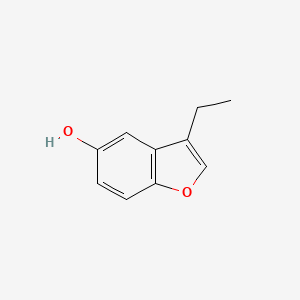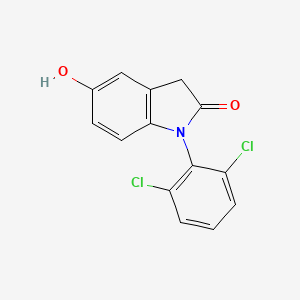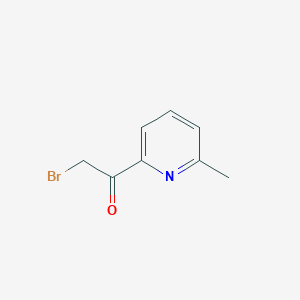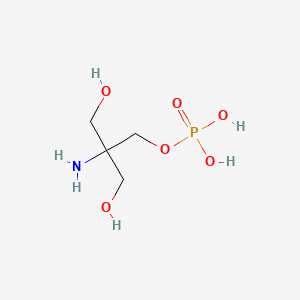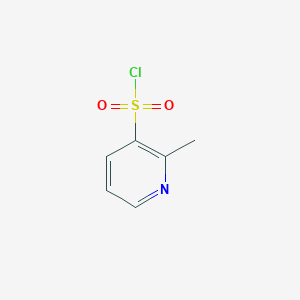![molecular formula C13H16N2O B1603710 1-Methylspiro[indoline-3,4'-piperidin]-2-one CAS No. 67677-81-0](/img/structure/B1603710.png)
1-Methylspiro[indoline-3,4'-piperidin]-2-one
Overview
Description
1-Methylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. Spirocyclic compounds are known for their rigidity and three-dimensionality, which often result in enhanced biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[indoline-3,4’-piperidin]-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of an indoline derivative with a piperidine derivative under specific conditions that promote spirocyclization. For instance, the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF) can facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process using batch reactors. Purification steps such as recrystallization or chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce ketones or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the indoline or piperidine rings, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with unique properties due to its rigid spirocyclic structure.
Mechanism of Action
The mechanism by which 1-Methylspiro[indoline-3,4’-piperidin]-2-one exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. Molecular docking studies have shown that derivatives of this compound can bind to proteins like cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), indicating potential pathways for its biological activity .
Comparison with Similar Compounds
Spiro[indoline-3,4’-piperidin]-2-one: Lacks the methyl group at the 1-position, which can affect its biological activity and chemical reactivity.
Spiro[indoline-3,4’-piperidin]-2-thione: Contains a sulfur atom in place of the oxygen, which can alter its electronic properties and reactivity.
Uniqueness: 1-Methylspiro[indoline-3,4’-piperidin]-2-one is unique due to the presence of the methyl group, which can influence its steric and electronic properties, potentially enhancing its biological activity compared to its analogs. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-methylspiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIOGCSCMHCRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616117 | |
| Record name | 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67677-81-0 | |
| Record name | 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


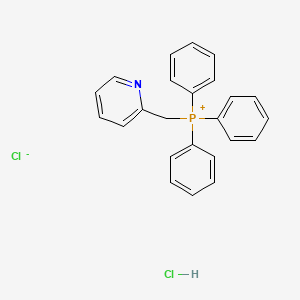
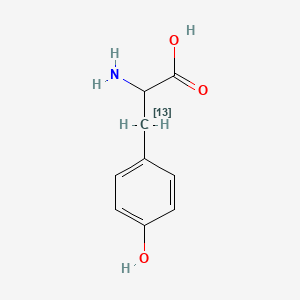
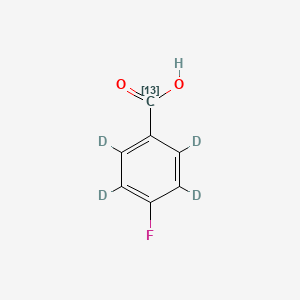
![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)
